But-3-yn-1-amine hydrochloride CAS number 88211-50-1
But-3-yn-1-amine hydrochloride CAS number 88211-50-1
An In-depth Technical Guide to But-3-yn-1-amine hydrochloride (CAS 88211-50-1)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of But-3-yn-1-amine hydrochloride, a versatile bifunctional building block essential for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's reactivity, synthetic utility, and the causal logic behind its application in advanced chemical synthesis.
Introduction: A Bifunctional Linchpin in Modern Synthesis
But-3-yn-1-amine hydrochloride (CAS: 88211-50-1) is a deceptively simple molecule that packs a powerful synthetic punch. Its structure features two highly valuable functional groups at opposite ends of a four-carbon chain: a terminal alkyne and a primary amine (present as an ammonium salt). This unique arrangement makes it a critical linker molecule and a foundational component in the construction of complex molecular architectures.
The terminal alkyne provides a gateway to a rich variety of transformations, most notably carbon-carbon bond-forming reactions and the highly efficient azide-alkyne cycloaddition, the cornerstone of "click chemistry".[1] The primary amine offers a nucleophilic handle for amide bond formation, alkylation, and other derivatizations common in the synthesis of bioactive compounds. Consequently, this reagent is frequently employed in medicinal chemistry for the synthesis of novel pharmaceutical agents, in materials science for the development of functionalized polymers, and in chemical biology as a component of sophisticated molecular probes.[2]
Physicochemical and Structural Properties
The hydrochloride salt form of But-3-yn-1-amine enhances its stability and improves its solubility in aqueous media, simplifying its handling and application in various reaction conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 88211-50-1 | [2][3] |
| IUPAC Name | but-3-yn-1-amine;hydrochloride | [3] |
| Synonyms | 3-Butyn-1-amine hydrochloride, But-3-ynylamine hydrochloride | [2] |
| Molecular Formula | C₄H₈ClN | [2][3] |
| Molecular Weight | 105.56 g/mol | [3] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% (by NMR) | [2] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [2][4] |
The Duality of Reactivity: A Guide to Strategic Synthesis
The synthetic power of But-3-yn-1-amine hydrochloride lies in the distinct and controllable reactivity of its two functional groups. Understanding how to address one group while leaving the other untouched—a concept known as an orthogonal protection strategy—is paramount to its effective use.[5]
The Terminal Alkyne: A Hub for Carbon-Carbon Bond Formation
The hydrogen atom on the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ carbons.[6] This acidity allows for its deprotonation by a strong base to form a potent carbon nucleophile, an acetylide ion, which is a gateway to numerous synthetic transformations.[6][7]
Key Reactions of the Alkyne Moiety:
-
Click Chemistry: The terminal alkyne is the key partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable and specific reaction used to form a stable 1,2,3-triazole ring, linking two different molecular fragments.[1] This reaction is a cornerstone of drug discovery, bioconjugation, and materials science.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
-
Alkylation: The acetylide anion can react with alkyl halides in an Sₙ2 reaction to extend the carbon chain.[8]
Caption: General scheme of a Cu(I)-catalyzed "click" reaction.
The Primary Amine: A Versatile Nucleophile
The primary amine is a strong nucleophile and a base, readily reacting with a wide range of electrophiles.[9] This reactivity must be managed, often through protection, when selective modification of the alkyne is desired.
Key Reactions of the Amine Moiety:
-
Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds is a fundamental transformation in peptide synthesis and drug development.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides.[9]
Orthogonal Protection: The Key to Selectivity
To harness the full potential of this bifunctional reagent, one functional group must often be "masked" with a protecting group while the other is being chemically transformed.[5] The choice of protecting group is critical; it must be stable to the reaction conditions used to modify the other group and be removable under conditions that do not affect the newly formed structure.[5][10]
Caption: Decision workflow for selective functionalization.
Field-Proven Experimental Protocols
The following protocols are representative examples of how to manage the reactivity of But-3-yn-1-amine hydrochloride.
Protocol 1: Protection of the Amine as a Boc-Carbamate
Causality: The tert-butyloxycarbonyl (Boc) group is chosen for its robustness. It is stable to the basic and nucleophilic conditions often used in alkyne chemistry but can be cleanly removed under acidic conditions that typically leave other functional groups intact.[11][12] A base such as triethylamine (TEA) is required to neutralize the hydrochloride salt and the acid generated during the reaction.
Methodology:
-
Suspend But-3-yn-1-amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product, which can be purified by column chromatography if necessary.
Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: This protocol uses an in situ generation of the Cu(I) catalyst from copper(II) sulfate and a reducing agent, sodium ascorbate. This is a common, reliable, and air-tolerant method for performing the click reaction. A solvent system like t-BuOH/H₂O ensures that both the organic starting materials and the inorganic catalyst salts are soluble.
Methodology:
-
Dissolve the Boc-protected But-3-yn-1-amine (1.0 eq) and an azide partner (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq, from a freshly prepared 1M aqueous solution).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, from a 1M aqueous solution).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic phase. The resulting triazole product can be purified by column chromatography.
Protocol 3: Deprotection of the Boc-Protected Amine
Causality: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group.[11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to release the free amine.[11]
Methodology:
-
Dissolve the Boc-protected triazole product from Protocol 2 in a minimal amount of DCM.
-
Add an excess of TFA (10-20 eq) or a 4M solution of HCl in dioxane.
-
Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid in vacuo (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The product is typically isolated as the corresponding ammonium salt (TFA or HCl salt).
Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for the compound's structure.
| Technique | Characteristic Signature |
| ¹H NMR | - ≡C-H: A triplet around 2.0-2.5 ppm. - -CH₂-C≡: A multiplet around 2.3-2.6 ppm. - -CH₂-N: A triplet around 3.0-3.3 ppm. - -NH₃⁺: A broad singlet, typically downfield (>8.0 ppm), which exchanges with D₂O.[13] |
| ¹³C NMR | - ≡C-H: ~70 ppm. - -C≡: ~80 ppm. - -CH₂-C≡: ~15-20 ppm. - -CH₂-N: ~40-45 ppm. |
| IR (cm⁻¹) | - ≡C-H stretch (sharp): ~3300 cm⁻¹.[13] - -NH₃⁺ stretch (broad): ~2500-3200 cm⁻¹. - C≡C stretch (weak): ~2120 cm⁻¹.[13] - C-N stretch: ~1020-1250 cm⁻¹.[14] |
Safety and Handling
But-3-yn-1-amine hydrochloride requires careful handling due to its potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[4][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid generating dust.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended).[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
Conclusion
But-3-yn-1-amine hydrochloride is far more than a simple aliphatic amine. It is a strategically designed bifunctional linker that offers chemists an elegant and powerful tool for molecular construction. Its value lies in the distinct and orthogonally addressable reactivity of its terminal alkyne and primary amine functionalities. A thorough understanding of protection/deprotection strategies and the specific reaction conditions required for each functional group allows researchers to leverage this compound to its full potential, accelerating innovation in drug discovery, chemical biology, and materials science.
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